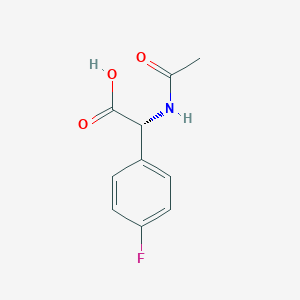

(R)-2-Acetamido-2-(4-fluorophenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

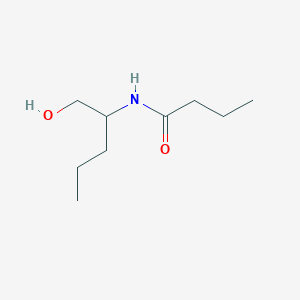

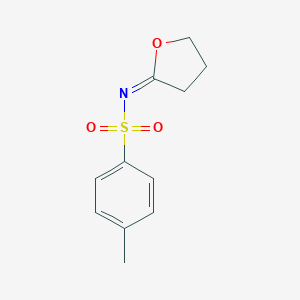

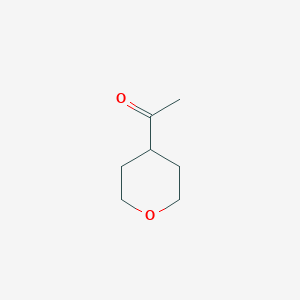

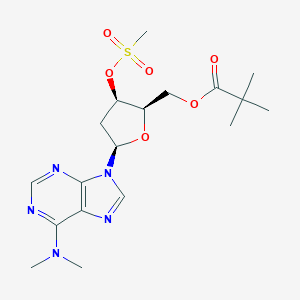

“®-2-Acetamido-2-(4-fluorophenyl)acetic acid” is also known as “®-4-Fluorophenylglycine”. It has a molecular formula of C8H8FNO2 and a molecular weight of 169.15 g/mol . This compound is a derivative of amino acids and has been commercially used as ergogenic supplements .

Molecular Structure Analysis

The molecular structure of “®-2-Acetamido-2-(4-fluorophenyl)acetic acid” can be represented by the following SMILES notation: C1=CC(=CC=C1C@HO)N)F . This indicates that the compound contains a fluorophenyl group attached to an acetamido group.

Scientific Research Applications

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are used to degrade acetaminophen (ACT) from aqueous mediums, highlighting the environmental applications of related compounds in water treatment and pollution control. The degradation pathways, by-products, and biotoxicity of these processes have been extensively studied, providing insights into the environmental impact and potential treatment methods for pharmaceutical pollutants (Qutob et al., 2022).

Drug Metabolism and Toxicity

The metabolism and genetic differences in the response to paracetamol (acetaminophen) have been reviewed, offering a deeper understanding of how individual genetic differences can affect the metabolism of drugs and their efficacy or toxicity. Such research is crucial for personalized medicine and for developing safer, more effective dosing guidelines (Zhao & Pickering, 2011).

Pain Management Mechanisms

Recent research has elucidated novel mechanisms of action for acetaminophen in pain management, challenging the traditional view of its analgesic effects and opening new avenues for the development of pain relief strategies. Specifically, the metabolization of acetaminophen to N-acylphenolamine (AM404) and its action on specific receptors in the brain and spinal cord have been highlighted as key mechanisms for its analgesic effects (Ohashi & Kohno, 2020).

properties

IUPAC Name |

(2R)-2-acetamido-2-(4-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTADRWBVNKKSJ-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=C(C=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C1=CC=C(C=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Acetamido-2-(4-fluorophenyl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)